Definitive Identification of 5-Chloro-D-tryptophan: A Senior Application Scientist's Guide to CAS Number and Structure Verification
Definitive Identification of 5-Chloro-D-tryptophan: A Senior Application Scientist's Guide to CAS Number and Structure Verification
An In-Depth Technical Guide for Researchers
Introduction: The Significance of Halogenated Tryptophan Analogs
5-Chloro-D-tryptophan is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid L-tryptophan. The incorporation of a chlorine atom onto the indole ring and the unnatural D-configuration of the chiral center bestow unique chemical and biological properties not found in its endogenous counterpart.[1] These modifications make it a valuable tool for researchers in drug development and biochemical research, particularly in the study of neurotransmitter pathways and as a building block for novel therapeutic agents.[1] Its structural similarity to serotonin allows it to potentially modulate neurological pathways, making it a compound of interest for developing treatments for neurological disorders.[1] Given the stereospecific nature of biological systems, ensuring the absolute identity and purity of the D-enantiomer is not merely a procedural formality but a critical prerequisite for valid and reproducible scientific outcomes.
This guide provides a comprehensive, field-proven framework for the unambiguous verification of 5-Chloro-D-tryptophan, integrating foundational data with rigorous analytical protocols.
Compound Identification: Establishing the Foundational Data
Before any experimental verification, it is crucial to collate the known identifiers for the target compound. It is important to note that while the L-enantiomer and the racemic DL-mixture are well-documented, a specific CAS number for the D-enantiomer is not consistently reported across major chemical databases, underscoring the importance of empirical verification.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | Adapted from L-isomer[2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 238.67 g/mol | [2][3] |
| Exact Mass | 238.0509 g/mol | [4] |
| CAS Number (D-form) | Not consistently available | |
| CAS Number (L-form) | 52448-15-4 | [5][6] |
| CAS Number (DL-racemate) | 154-07-4 | [2][7][8] |
| SMILES (D-form) | NC(=O)O | Adapted from L-isomer[6] |
Note: The IUPAC name and SMILES string for the D-enantiomer are specified by the (R)-configuration at the alpha-carbon, in contrast to the (S)-configuration of the L-enantiomer.[3]
The Imperative of Stereospecific Verification
In drug development and biological research, enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, confirming not only the chemical structure but also the specific stereochemistry is paramount. This guide outlines a self-validating, multi-pronged analytical workflow designed to provide absolute confidence in the identity and enantiomeric purity of 5-Chloro-D-tryptophan.
A Multi-Pronged Approach to Structure Verification
Caption: Integrated workflow for the definitive verification of 5-Chloro-D-tryptophan.
Part 1: Mass Spectrometry – Confirming Molecular Weight and Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), particularly with an electrospray ionization (ESI) source, is the gold standard for confirming the elemental composition of a small molecule.[9] For a halogenated compound like 5-Chloro-D-tryptophan, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M). Observing this ratio provides strong evidence for the presence of a single chlorine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This will detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected mass (e.g., m/z 100-500).
-
Resolution: Set the instrument to a high resolution (>10,000) to enable accurate mass measurement.
-
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire the full scan mass spectrum.
-
Data Analysis (Self-Validation):
-
Accurate Mass: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value (239.0583 Da).
-
Isotopic Pattern: Verify the presence of the [M+H+2]⁺ peak at m/z ~241.0554. The intensity ratio of the [M+H]⁺ to the [M+H+2]⁺ peak should be approximately 3:1. This confirms the presence of one chlorine atom.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. For tryptophan and its derivatives, a common fragmentation is the loss of the carboxyl group or cleavage at the N-Cα bond.[10] Observing predictable fragments can provide additional structural confirmation.
-
| Parameter | Expected Value | Purpose |
| [M+H]⁺ Theoretical m/z | 239.0583 | Confirms elemental formula C₁₁H₁₂ClN₂O₂⁺ |
| [M+H+2]⁺ Theoretical m/z | 241.0554 | Confirms presence of ³⁷Cl isotope |
| Isotopic Ratio (M:M+2) | ~3:1 | Confirms the presence of one chlorine atom |
| Mass Accuracy | < 5 ppm | Ensures high confidence in the elemental formula |
Part 2: NMR Spectroscopy – Elucidating the Molecular Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For 5-Chloro-D-tryptophan, ¹H NMR will confirm the substitution pattern on the indole ring, and ¹³C NMR will verify the carbon framework. The key is to demonstrate that the chlorine is at the 5-position and not another position (e.g., 4, 6, or 7).[11][12]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often used for amino acids, but DMSO-d₆ will allow observation of exchangeable NH and OH protons.
-
Instrument Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H, 1D ¹³C, and optionally 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.
-
-
Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K).
-
Data Analysis (Self-Validation):
-
Aromatic Region (¹H NMR): The substitution pattern is key. In 5-chloro-tryptophan, H-4 will appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The proton at C2 of the indole ring will be a singlet. This pattern is distinct from other chloro-isomers.
-
Aliphatic Region (¹H NMR): The α-proton and the two β-protons of the amino acid backbone will show characteristic shifts and couplings.
-
¹³C NMR: The carbon directly attached to the chlorine (C-5) will show a characteristic shift. The total number of carbon signals should match the molecular formula.
-
Comparison: Compare the acquired spectra with published data for tryptophan or related derivatives to support assignments.[12][13]
-
| Proton | Expected Multiplicity | Rationale |
| H-2 (indole) | Singlet (s) | No adjacent protons. |
| H-4 (indole) | Doublet (d) | Coupled only to H-6 (meta-coupling, small J). |
| H-6 (indole) | Doublet of Doublets (dd) | Coupled to H-4 and H-7. |
| H-7 (indole) | Doublet (d) | Coupled to H-6. |
| α-H | Triplet (t) or dd | Coupled to the two non-equivalent β-protons. |
| β-H's | Two Doublets of Doublets | Diastereotopic protons coupled to each other and the α-H. |
Part 3: Chiral HPLC – Verifying Enantiomeric Purity
Expertise & Experience: Chiral HPLC is the definitive technique for separating enantiomers and determining the enantiomeric purity of a sample.[14][15] The choice of a chiral stationary phase (CSP) is critical. For amino acids and their derivatives, CSPs based on cyclodextrins, macrocyclic glycopeptides, or zwitterionic selectors are highly effective.[16][17] The causality lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times.
Protocol: Chiral HPLC Analysis
-
System Preparation:
-
Column: Select an appropriate chiral column. A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX) is an excellent starting point for tryptophan derivatives.[16]
-
Mobile Phase: A typical mobile phase for this type of column is a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid and diethylamine to control ionization and improve peak shape.[16] A starting condition could be Methanol/H₂O (98/2) with 50 mM formic acid and 25 mM diethylamine.[16]
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the L-enantiomer and/or the DL-racemic mixture to use as standards.
-
Method Development & Analysis:
-
Inject the DL-racemic standard to confirm that the method separates the two enantiomers into distinct peaks.
-
Inject the L-enantiomer standard to identify its retention time.
-
Inject the 5-Chloro-D-tryptophan sample. The major peak should have a different retention time than the L-enantiomer standard.
-
-
Data Analysis (Self-Validation):
-
Identification: The retention time of the main peak in the sample must match the D-enantiomer peak from the racemic standard and be different from the L-enantiomer standard.
-
Enantiomeric Purity (e.p.) / Enantiomeric Excess (e.e.): Calculate the purity by integrating the peak areas of the D and L enantiomers. The e.p. is calculated as: (Area_D / (Area_D + Area_L)) * 100%. For high-purity material, this value should be >99%.
-
Caption: Logical workflow for stereochemical identity confirmation using Chiral HPLC.
Conclusion: Synthesizing Data for Unambiguous Verification
The definitive verification of 5-Chloro-D-tryptophan is a process of systematic, evidence-based validation. By integrating high-resolution mass spectrometry to confirm the elemental formula, NMR spectroscopy to elucidate the precise molecular structure and substitution pattern, and chiral HPLC to establish stereochemical identity and purity, researchers can proceed with absolute confidence. This multi-pronged, self-validating approach ensures the integrity of experimental data and upholds the rigorous standards of scientific research.
References
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INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN | 154-07-4. Retrieved from [Link]
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Akasaka, K., Ohrui, H., & Meguro, H. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of the American Chemical Society, 137(1), 144-147. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database. Retrieved from [Link]
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Pardo, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637. Available from: [Link]
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Kamar, Yasmin, et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society. Available from: [Link]
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Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983). NMR Spectroscopic Studies of Tryptophan Derivatives. Heterocycles, 20(4), 557-563. Available from: [Link]
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S. Ahuja. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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Albright, T. R., et al. (2022). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available from: [Link]
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Ishima, R., et al. (2002). NMR investigation of the dynamics of tryptophan side-chains in hemoglobins. Journal of Molecular Biology, 322(3), 551-563. Available from: [Link]
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Scriba, G. K. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Available from: [Link]
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de Fátima Menezes, L. R., et al. (2014). Chiral Recognition of 2-Hydroxypropyl-alpha-cyclodextrin Towards DL-Tryptophan. Current Pharmaceutical Analysis, 10(1), 45-51. Available from: [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
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de Rijke, E., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical Chemistry and Laboratory Medicine (CCLM), 61(2), 296-304. Available from: [Link]
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de Rijke, E., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam Repository. Available from: [Link]
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Paulo, J. A. (2021). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. Journal of the American Society for Mass Spectrometry, 32(6), 1335-1348. Available from: [Link]
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Theis, K. R., et al. (2016). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 3, 419-428. Available from: [Link]
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Nakashima, D., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(13), 4581-4588. Available from: [Link]
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